3-氯异喹啉-5-胺

描述

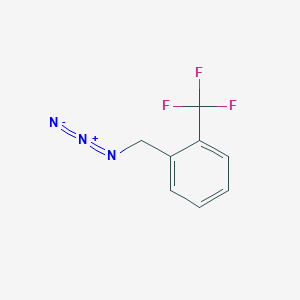

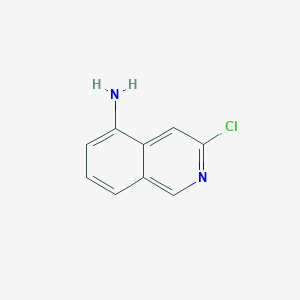

3-Chloroisoquinolin-5-amine is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-Chloroisoquinolin-5-amine, they do provide insights into the chemistry of related chloro- and amino-substituted isoquinolines, which can help infer some of the properties and reactivity of 3-Chloroisoquinolin-5-amine.

Synthesis Analysis

The synthesis of related compounds often involves the use of chloroquinolines as intermediates or starting materials. For instance, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which are precursors to beta-amino acids and not to tetrahydroisoquinolines as previously thought . Additionally, the synthesis of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one involves Michael addition of secondary amine to an α,β-unsaturated carbonyl compound . These methods suggest that similar strategies could be employed for the synthesis of 3-Chloroisoquinolin-5-amine, potentially through the use of chloroquinoline intermediates and amine introduction.

Molecular Structure Analysis

The molecular structure of chloroquinolines can be studied using techniques such as X-ray crystallography, as demonstrated in the synthesis of a novel chlorophenylquinolinone compound . Density functional theory (DFT) calculations can provide insights into molecular geometry, electrostatic potential, and vibrational analysis, which are crucial for understanding the behavior of these molecules. These techniques could be applied to 3-Chloroisoquinolin-5-amine to predict its structure and properties.

Chemical Reactions Analysis

Chloroquinolines can undergo various chemical reactions, including one-electron oxidation in nonaqueous media . The study of chloroquine and related aminoquinolines shows that these compounds can form protonated aminochloroquinolinium ions upon oxidation. This suggests that 3-Chloroisoquinolin-5-amine may also participate in similar redox reactions, potentially leading to the formation of protonated species.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinolines can be influenced by their substituents. For example, chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, indicating that they can react with amines to produce fluorescent derivatives . This reactivity could be relevant to the properties of 3-Chloroisoquinolin-5-amine, as it contains both chloro and amino functional groups. Additionally, the pharmacological activity of dialkylaminoalkylic amides of chloroisoquinolines has been studied, showing local anesthetic and antispasmodic properties . These findings could hint at potential applications of 3-Chloroisoquinolin-5-amine in medicinal chemistry.

科学研究应用

材料科学

3-氯异喹啉-5-胺独特的电子性质使其适合用于先进材料的设计和制造。 它可以被整合到聚合物、催化剂和传感器中,增强其在有机电子和光伏等各种应用中的性能 .

催化

3-氯异喹啉-5-胺: 可以作为催化体系中的配体,特别是在过渡金属催化的反应中。 其与金属配位的特性可以导致开发用于有机转化的新型催化剂,促进更可持续和高效的化学过程 .

聚合物化学

由于其结构灵活,3-氯异喹啉-5-胺 可用于聚合物化学以创造具有特定性质的新型聚合物。 这些聚合物可以应用于从工业制造到医疗用途的生物相容材料 .

安全和危害

3-Chloroisoquinolin-5-amine is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

3-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587806 | |

| Record name | 3-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58142-49-7 | |

| Record name | 3-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)